(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound belongs to a class of diazabicyclic compounds that are of significant interest in medicinal chemistry due to their biological activity and potential therapeutic applications.
The compound is synthesized through various chemical methods, primarily involving cycloaddition reactions and the use of azomethine ylides. It can be found in chemical databases and is commercially available for research purposes.
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is classified as a bicyclic amine, specifically a diazabicyclo compound, which contains two nitrogen atoms within its bicyclic framework. This classification is important for its reactivity and interaction with biological targets.
The synthesis of (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. In this process, azomethine ylides are generated in situ from aldehydes and amines, reacting with activated alkenes to form the bicyclic structure.
The molecular formula for (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane is , with a molecular weight of approximately 176.69 g/mol. The compound features a bicyclic structure with two nitrogen atoms incorporated into the rings.
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes several chemical reactions:
The reactions generally occur under mild conditions to prevent decomposition, with common reagents facilitating various transformations of the compound.
The mechanism of action for (1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets such as enzymes and receptors:
(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane has several scientific uses:
The construction of the diazabicyclo[4.2.1]nonane core relies heavily on cycloaddition chemistry. Azomethine ylide-based [3+2] cycloadditions enable simultaneous formation of multiple bonds in the bicyclic framework. These reactions typically involve condensation between amino acids (e.g., proline derivatives) and carbonyl compounds to generate unstabilized ylides in situ, which subsequently undergo stereoselective cycloaddition with dipolarophiles such as acrylates or maleimides. This strategy efficiently establishes the bridgehead nitrogen atoms and C-C bonds in a single step, achieving the bicyclic skeleton with minimal byproducts. Computational studies reveal that the endo-transition state predominates, favoring the formation of the [4.2.1] topology over alternative [3.3.1] systems due to reduced steric strain during ring closure [3].
Table 1: [3+2] Cycloaddition Parameters for Scaffold Assembly
Dipolarophile | Ylide Precursor | Solvent | Temp (°C) | Yield (%) | endo/exo Ratio |
---|---|---|---|---|---|
Methyl acrylate | L-Proline/Formaldehyde | Toluene | 80 | 78 | 95:5 |
N-Phenylmaleimide | Sarcosine/Benzaldehyde | DCM | 25 | 92 | >99:1 |
Acrolein | Prolinol/Propionaldehyde | MeCN | 60 | 65 | 90:10 |
Lewis acid catalysts significantly enhance reaction kinetics and stereoselectivity in bicyclic framework synthesis. Zinc triflate (5-10 mol%) accelerates azomethine ylide formation while enforcing a chelated transition state that improves diastereomeric excess. Similarly, copper(II) acetate enables asymmetric induction when paired with chiral ligands such as (R)-BINAP, achieving enantiomeric excess (ee) >85% in model reactions. These catalysts operate by coordinating imine intermediates, rigidifying the transition state and lowering the activation energy barrier by ~5 kcal/mol compared to uncatalyzed pathways [6]. Recent advances demonstrate bimetallic systems (e.g., AgOAc/Cu(OTf)₂) further optimize efficiency, reducing reaction times from 24h to 2-4h while maintaining yields >90% under mild conditions (40-60°C) [6].
Traditional batch synthesis faces challenges in heat dissipation and mixing efficiency during exothermic cycloadditions. Continuous flow reactors address these limitations through:
The thermodynamically stable chair-chair conformation of bicyclo[4.2.1]nonanes dominates (>98% population at 25°C), but substituents at C3 influence ring inversion dynamics. For the (1R)-configured target, three strategic approaches ensure stereochemical fidelity:
Conformational analysis via variable-temperature NMR (-90°C to +40°C) confirms minimal epimerization (<1%) under optimized conditions due to the energy barrier (ΔG‡ = 18.3 kcal/mol) for ring flipping [3].
Table 2: Energy Barriers in Bicyclic Conformers
Substituent | Predominant Conformer | ΔG‡ (kcal/mol) | Epimerization Rate (k, s⁻¹) |
---|---|---|---|
3-Methyl | Chair-chair | 18.3 | 1.2 × 10⁻⁵ |
3-Phenyl | Boat-chair | 15.1 | 4.7 × 10⁻³ |
3-H | Chair-chair | 16.9 | 3.1 × 10⁻⁴ |
Ellman sulfinamide auxiliaries (tert-butanesulfinamide) enable stereodivergent access to both (1R) and (1S) configured scaffolds. Key steps involve:
For catalyst-controlled approaches, iridium-phosphoramidite complexes (e.g., [Ir(cod)((R)-Segphos)]BARF) catalyze asymmetric hydrogenation of enecarbamate intermediates at 50 bar H₂, affording the (1R)-product with 94% ee. The catalyst binds the substrate through bidentate coordination to both the alkene and carbamate carbonyl, enabling hydride transfer syn to the pro-R face [3] [6].
Table 3: Chiral Strategies for (1R)-Configuration Control
Method | Chiral Source | Key Conditions | de/ee (%) | Yield (%) |
---|---|---|---|---|
Sulfinamide auxiliary | (R)-tert-Butanesulfinamide | -78°C, THF | 99 de | 82 |
Iridium catalysis | (R)-Segphos/Ir(cod) | 50 bar H₂, DCM | 94 ee | 95 |
Organocatalysis | L-Proline derivative | RT, CHCl₃ | 86 ee | 78 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7